C1orf167 Human Pre-designed siRNA Set A

PROTAC Linkerology Chemical Biology

Procure validated C1orf167 siRNA Set A for efficient human gene knockdown. This pre-designed set includes target-specific duplexes plus essential controls, simplifying experimental workflow and ensuring reliable data. Ideal for functional genomics studies.

Molecular Formula C46H64BClO15
Molecular Weight 903.3 g/mol
Cat. No. B12379963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC1orf167 Human Pre-designed siRNA Set A
Molecular FormulaC46H64BClO15
Molecular Weight903.3 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C4=C(C=C3)C(=CC(=O)O4)C)C5OCC(CO5)(C)COC(=O)CC(=O)OCCOCCOCCOCCOCCCCCCCl
InChIInChI=1S/C46H64BClO15/c1-33-27-40(51)61-42-36(33)15-16-37(57-29-34-11-13-35(14-12-34)47-62-44(2,3)45(4,5)63-47)41(42)43-59-31-46(6,32-60-43)30-58-39(50)28-38(49)56-26-25-55-24-23-54-22-21-53-20-19-52-18-10-8-7-9-17-48/h11-16,27,43H,7-10,17-26,28-32H2,1-6H3
InChIKeyQIDADYCRUNEJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 5 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Advisory for 1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate: Structural and Functional Analysis


1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate is a complex, multi-functional synthetic intermediate. It is defined by three distinct chemical moieties: a terminal chloroalkane (6-chlorohexyl group) connected to a hydrophilic polyethylene glycol (PEG4) spacer, a central propanedioate (malonate) linker core, and a terminal boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a chromen-2-one scaffold [1]. This architecture suggests its intended application as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or related proximity-inducing molecules, where the chloroalkane moiety facilitates covalent engagement with HaloTag fusion proteins and the boronic ester enables modular coupling via Suzuki-Miyaura cross-coupling [REFS-1, REFS-2].

The Functional Irreplaceability of 1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate in Targeted Protein Degradation


The design of heterobifunctional molecules like PROTACs and RIPTACs is exquisitely sensitive to linker length, composition, and geometry. Substituting one linker for a close analog is not a trivial interchange; it often results in complete functional ablation. A linker that is even a few atoms shorter or longer can prevent the formation of a stable, productive ternary complex between the target protein and E3 ligase, shifting the degradation curve by orders of magnitude or eliminating activity altogether [1]. This molecule's specific combination of a chloroalkane for HaloTag covalent tethering, a precise four-unit PEG spacer for aqueous solubility, and a boronic ester for modular conjugation defines its exact 'reach' and chemical properties [2]. Any deviation, such as using a PEG3 or PEG5 linker, an alkyl chain, or a different terminal electrophile, would fundamentally alter the resulting degrader's intracellular behavior, ternary complex stability, and subsequent protein degradation efficiency, making generic substitution a high-risk endeavor with a low probability of success.

Critical Analysis: The Absence of Verifiable, Comparator-Based Quantitative Evidence for 1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate


Data Gap Analysis: No Peer-Reviewed Evidence of Superiority over PEG Linker Analogs

A comprehensive search of primary literature, patents, and authoritative databases (excluding prohibited domains) has found no head-to-head comparisons, cross-study data, or even class-level inferences that provide quantitative, comparator-based evidence for this specific compound. No assays evaluating ternary complex formation, target degradation (DC50), cell viability, or other functional parameters were found for the final degrader incorporating this linker relative to a degrader made with a different linker (e.g., PEG3-C6-Cl or PEG5-C6-Cl). This represents a critical evidentiary gap for procurement justification. The compound is documented structurally [1], but its functional performance remains publicly unquantified.

PROTAC Linkerology Chemical Biology

Constrained Application Scenarios for 1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate Based on Structural Deduction


Modular Synthesis of HaloPROTACs for Target Validation

Given the presence of the terminal chloroalkane, this compound is designed for integration into HaloPROTACs. In this application, the chloroalkane forms a covalent bond with a HaloTag-fused protein of interest. The boronic ester at the opposite end allows for the conjugation of an E3 ligase ligand (e.g., a VHL or CRBN binder) via a Suzuki-Miyaura cross-coupling reaction. This modular approach is standard for generating PROTACs for novel target identification and validation. This scenario is inferred from the molecule's structural features and its classification as a PROTAC building block [1].

Investigating Ternary Complex Geometry in Proximity-Inducing Pharmacology

The specific length of the PEG4 linker (13 atoms) may be of interest to researchers systematically mapping the optimal linker length for a given target-E3 ligase pair to induce maximal cooperativity and degradation. In this scenario, this compound would be used as a comparator against degraders synthesized with analogous linkers of varying lengths (e.g., PEG3 or PEG5) to establish a structure-activity relationship (SAR). This is a common, though here publicly undocumented, application in PROTAC development [2].

Integration into Heterobifunctional RIPTAC Molecules

The linker architecture is consistent with those used in RIPTACs (Regulated Induced Proximity Targeting Chimeras), a novel class of heterobifunctional molecules. In a RIPTAC, one functional end targets a tumor-specific protein while the other engages a pan-essential cellular protein. This specific linker could serve as a core scaffold to connect the two distinct ligands, leveraging the chloroalkane for covalent anchoring and the boronic ester for modular assembly. This is a high-value, cutting-edge application area inferred from recent literature [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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